binding affinity Ki values for CB2 Inhibitor 5
binding affinity Ki values for CB2 Inhibitor 5
Technical Whitepaper: Pharmacodynamics and Binding Affinity ( Ki ) of CB2 Inhibitor 5
Molecular Identity & Executive Summary
In advanced pharmacological literature, the canonical CB2 Inhibitor 5 refers to the pyrazole derivative 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide , universally designated as SR144528 .
Developed as the first highly potent and selective antagonist/inverse agonist for the peripheral cannabinoid receptor (CB2), this compound represents a critical pharmacological tool for isolating CB2-mediated signaling from central CB1 activity. This whitepaper provides an in-depth analysis of its binding affinity ( Ki ), the structural basis of its receptor interactions, and the self-validating experimental protocols required to accurately quantify its pharmacodynamic profile.
Structural Basis of Sub-Nanomolar Affinity
CB2 Inhibitor 5 (SR144528) exhibits a remarkable sub-nanomolar binding affinity for the human CB2 receptor ( Ki=0.60±0.13 nM) and a >700-fold selectivity over the CB1 receptor ().
The causality behind this extreme affinity and selectivity lies in its precise stereochemical interactions within the CB2 transmembrane helices (TMH). Glide docking and site-directed mutagenesis have elucidated two foundational interactions:
-
Hydrogen Bonding: The C3 carboxamide moiety acts as an essential hydrogen bond donor to the extracellular loop 3 (EC-3) residue Asp275 (D275) . Removing this amide functionality (e.g., Analog 2) results in a catastrophic 236-fold loss in affinity.
-
Aromatic T-Stacking: The 5-(4-chloro-3-methylphenyl) ring engages in an orthogonal T-stacking interaction with Trp258 (W6.48) in the TMH5/6 aromatic cluster. This physical steric blockade restricts the movement of the W6.48 "toggle switch," locking the GPCR in an inactive conformation and driving its inverse agonist efficacy ().
Receptor Signaling & Inverse Agonism Pathway
The CB2 receptor is a Gi/o -coupled GPCR. Under basal conditions (or agonist stimulation), Gαi inhibits Adenylyl Cyclase (AC), suppressing intracellular cAMP levels. Because CB2 exhibits high constitutive activity, it depresses cAMP even without an agonist. CB2 Inhibitor 5 functions as an inverse agonist: it physically forces the receptor into an inactive state, preventing Gi/o coupling, lifting the basal inhibition of AC, and causing an observable increase in intracellular cAMP ().
Fig 1: CB2 Inhibitor 5 locks the receptor's inactive state, lifting adenylyl cyclase inhibition.
Quantitative Data: Binding Affinity Summaries
The following table synthesizes the equilibrium dissociation constants ( Ki ) for CB2 Inhibitor 5 alongside its structural analogs and a reference agonist, demonstrating the structure-activity relationship (SAR) governing its potency.
| Compound | Target Receptor | Binding Affinity ( Ki ) | Selectivity ( Ki CB1 / Ki CB2) | Efficacy Profile |
| CB2 Inhibitor 5 (SR144528) | hCB2 | 0.60 ± 0.13 nM | > 700 | Inverse Agonist |
| CB2 Inhibitor 5 (SR144528) | hCB1 | 400 ± 45 nM | N/A | Antagonist |
| Analog 2 (Amide Loss) | hCB2 | 141.6 nM | - | Weak Antagonist |
| Analog 5 (N-2 Phenyl) | hCB2 | 7.8 nM | - | Antagonist |
| CP 55,940 (Reference) | hCB2 | 0.69 nM | ~ 1 | Full Agonist |
Experimental Methodology: Radioligand Binding Assay
To accurately determine the Ki of CB2 Inhibitor 5, a competitive radioligand binding assay is employed. The protocol utilizes [3H] CP 55,940 as the radiolabeled tracer.
Fig 2: Step-by-step workflow for the competitive radioligand binding assay to determine Ki values.
Step-by-Step Protocol & Causality
-
Membrane Preparation: Homogenize CHO cells stably expressing hCB2 in 50 mM Tris-HCl buffer (pH 7.4) supplemented with 2.5 mM EDTA. Causality: EDTA chelates divalent cations, disabling metalloproteases that would otherwise degrade the receptor architecture during processing.
-
Assay Buffer Formulation: Supplement the binding buffer with 5 mM MgCl 2 and 0.1% Bovine Serum Albumin (BSA). Causality: Cannabinoid ligands are highly lipophilic. BSA acts as a lipid carrier, preventing the ligands from adhering to the plastic walls of the assay tubes, which would artificially lower the effective ligand concentration.
-
Incubation: Incubate 20 µg of membrane protein with 0.5 nM [3H] CP 55,940 and varying concentrations of CB2 Inhibitor 5 ( 10−11 to 10−5 M) for 90 minutes at 30°C. Causality: 30°C is the optimal thermodynamic compromise; it allows the system to reach true binding equilibrium without accelerating the thermal degradation of the GPCRs that occurs at 37°C.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: GF/C filters (1.2 µm pore size) perfectly retain the membrane fragments. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the lipophilic radioligand to the filter matrix.
-
Data Analysis: Extract radioactivity using a liquid scintillation cocktail. Calculate the IC50 via non-linear regression, and convert to Ki using the Cheng-Prusoff equation: Ki=1+Kd[L]IC50 .
Protocol Validation & Quality Control (Self-Validating System)
To ensure assay integrity, the system must validate itself through the following metrics:
-
Specific Binding Window: Non-Specific Binding (NSB) is defined by co-incubating the tracer with 10 µM of unlabeled CP 55,940. Specific Binding (Total Binding minus NSB) must constitute ≥70% of Total Binding. If it falls below this threshold, filter washing was inadequate or membrane integrity is compromised.
-
Z′ -Factor: The calculated Z′ -factor between the Total Binding and NSB control wells must be ≥0.5 to confirm statistical robustness before Ki derivation is accepted.
Experimental Methodology: Functional cAMP Accumulation Assay
Because binding affinity ( Ki ) cannot distinguish between a neutral antagonist and an inverse agonist, a functional cAMP assay is mandatory to confirm the efficacy profile of CB2 Inhibitor 5.
Step-by-Step Protocol & Causality
-
Cell Preparation & PDE Inhibition: Seed hCB2-CHO cells in 96-well plates. Pre-incubate with 0.5 mM IBMX for 20 minutes. Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By preventing the enzymatic degradation of cAMP into AMP, IBMX artificially widens the dynamic range of the assay, making subtle Gi -mediated fluctuations detectable.
-
Forskolin Stimulation: Treat cells with 1 µM Forskolin alongside the test ligands. Causality: Forskolin directly activates adenylyl cyclase, bypassing the GPCR to create an artificially high basal cAMP level. Because CB2 is Gi -coupled (inhibitory), this high baseline is required to observe the agonist-induced decrease in cAMP, and subsequently, the inhibitor's ability to reverse it.
-
Lysis and Detection: Lyse the cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.
Protocol Validation & Quality Control (Self-Validating System)
-
Constitutive Activity Verification: The inverse agonist (CB2 Inhibitor 5) must be tested alone (without Forskolin or agonist). If the receptor is properly expressed and functional, the inhibitor will independently raise cAMP levels above the vehicle baseline by blocking the receptor's constitutive Gi coupling. Failure to observe this indicates receptor desensitization or assay failure.
References
-
Rinaldi-Carmona, M., et al. (1998). SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor. Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]
-
Bouaboula, M., et al. (1999). Gi protein modulation induced by a selective inverse agonist for the peripheral cannabinoid receptor CB2: implication for intracellular signalization cross-regulation. Molecular Pharmacology. Available at:[Link]
-
Kotsikorou, E., et al. (2013). The importance of hydrogen bonding and aromatic stacking to the affinity and efficacy of cannabinoid receptor CB2 antagonist, 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528). Journal of Medicinal Chemistry. Available at:[Link]
